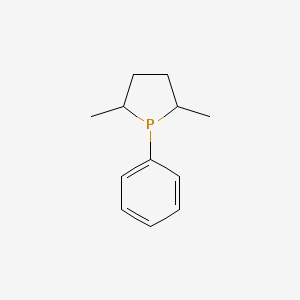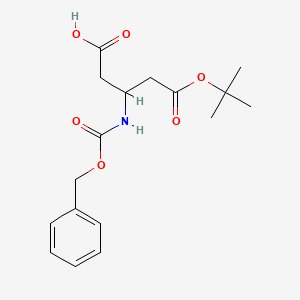
2,5-Dimethyl-1-phenylphospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-1-phenylphospholane is a heterocyclic compound featuring a phosphorus atom within a five-membered ring. This compound is notable for its unique structure, which includes a phenyl group attached to the phosphorus atom and two methyl groups attached to the carbon atoms in the ring. The molecular formula of this compound is C12H17P, and it has a molecular weight of 192.24 .
Preparation Methods
The synthesis of 2,5-Dimethyl-1-phenylphospholane typically involves the reaction of a suitable phosphine precursor with a diol derivative. One common method includes the reaction of lithium phosphide with (2S,5S)-2,5-hexanediol bis(methanesulfonate) in tetrahydrofuran (THF) at low temperatures . This reaction yields the desired phospholane compound after appropriate workup and purification steps. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production and may include additional steps for purification and quality control .
Chemical Reactions Analysis
2,5-Dimethyl-1-phenylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phospholane to its corresponding phosphine using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimethyl-1-phenylphospholane has several applications in scientific research, particularly in the fields of chemistry and catalysis:
Catalysis: The compound is used as a ligand in organometallic chemistry, where it coordinates to metal atoms and influences their reactivity.
Pharmaceuticals: The compound’s unique structure and reactivity make it a candidate for use in the synthesis of complex organic molecules and pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism by which 2,5-Dimethyl-1-phenylphospholane exerts its effects is primarily through its role as a ligand in catalytic processes. The compound’s phosphorus atom can coordinate to metal centers, forming stable complexes that facilitate various chemical transformations. The unique stereochemistry of the compound allows for specific interactions with metal atoms, enhancing the selectivity and efficiency of catalytic reactions .
Comparison with Similar Compounds
2,5-Dimethyl-1-phenylphospholane can be compared to other similar compounds, such as:
2,5-Dimethyl-1-phenylphosphine: Similar in structure but lacks the five-membered ring, affecting its reactivity and coordination properties.
1-Phenylphospholane: Lacks the methyl groups, which can influence its steric and electronic properties.
2,5-Dimethylphospholane: Lacks the phenyl group, affecting its aromaticity and potential for electrophilic substitution reactions.
The uniqueness of this compound lies in its combination of a phenyl group and two methyl groups within a five-membered ring, providing a balance of steric and electronic properties that make it particularly effective as a ligand in catalytic processes .
Properties
CAS No. |
40358-68-7 |
|---|---|
Molecular Formula |
C12H17P |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2,5-dimethyl-1-phenylphospholane |
InChI |
InChI=1S/C12H17P/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
GAEIPHYVQAKDSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(P1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-ylthiourea](/img/structure/B12499475.png)
![N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B12499480.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-7-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-[6-deoxy-alpha-L-mannopyranosyl-(1->6)]-beta-D-glucopyranoside](/img/structure/B12499489.png)

![N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12499503.png)


![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)

![Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499535.png)
![2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12499543.png)

![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B12499552.png)
![4-hydroxy-5-(4-methyl-1,3-thiazol-5-yl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12499553.png)
